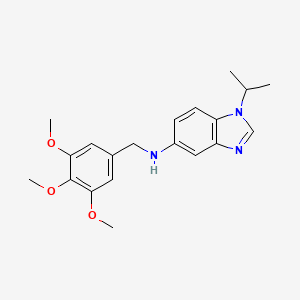
1-(propan-2-yl)-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(PROPAN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE is a complex organic compound that belongs to the benzodiazole family This compound is characterized by the presence of a benzodiazole ring, a trimethoxyphenyl group, and an isopropyl group
Preparation Methods
The synthesis of 1-(PROPAN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE typically involves multiple steps, including the formation of the benzodiazole ring and the attachment of the trimethoxyphenyl and isopropyl groups. The synthetic route may involve the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Trimethoxyphenyl Group: This step may involve the use of a Grignard reagent or other organometallic reagents to introduce the trimethoxyphenyl group.
Introduction of the Isopropyl Group: This can be done through alkylation reactions using isopropyl halides or other suitable reagents.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(PROPAN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzodiazole ring or the trimethoxyphenyl group are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(PROPAN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially important compounds.
Mechanism of Action
The mechanism of action of 1-(PROPAN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-(PROPAN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE can be compared with other similar compounds, such as:
1-(PROPAN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-4-AMINE: This compound differs in the position of the amine group on the benzodiazole ring.
1-(PROPAN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-6-AMINE: This compound has the amine group at a different position on the benzodiazole ring.
1-(PROPAN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-7-AMINE: This compound also differs in the position of the amine group.
The uniqueness of 1-(PROPAN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE lies in its specific chemical structure, which may confer distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C20H25N3O3 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-propan-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]benzimidazol-5-amine |
InChI |
InChI=1S/C20H25N3O3/c1-13(2)23-12-22-16-10-15(6-7-17(16)23)21-11-14-8-18(24-3)20(26-5)19(9-14)25-4/h6-10,12-13,21H,11H2,1-5H3 |
InChI Key |
SSLXEFMWQYNYAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=C1C=CC(=C2)NCC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(biphenyl-4-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B11432430.png)
![3-{(E)-[3,7-dioxo-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}phenyl acetate](/img/structure/B11432441.png)
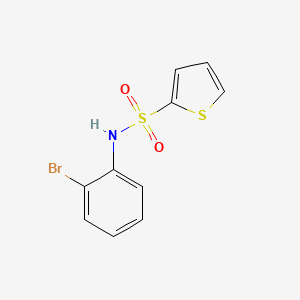
![2-[4-(dimethylamino)phenyl]-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11432463.png)
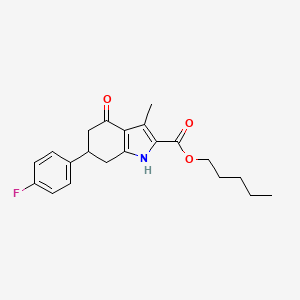
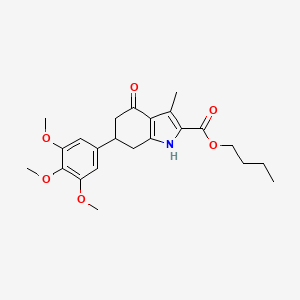
![N-benzyl-N-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11432480.png)
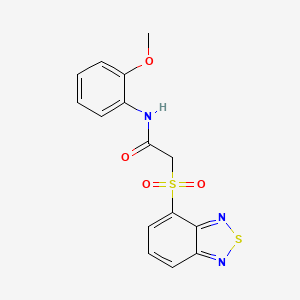
![pentyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B11432491.png)
![Ethyl 4'-ethyl-3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B11432502.png)
![8-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11432506.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11432525.png)
![6-chloro-N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11432532.png)
